Sodium theobromine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium theobromine acetate is a chemical compound derived from theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is known for its stimulant properties, similar to caffeine, and is used in various applications, including as a vasodilator and diuretic . This compound combines the properties of theobromine with the solubility and reactivity of sodium acetate, making it a versatile compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium theobromine acetate typically involves the reaction of theobromine with sodium acetate. Theobromine can be synthesized through a multi-step process involving the methylation of xanthine derivatives . The reaction conditions for the synthesis of this compound include:
Reagents: Theobromine, sodium acetate, and a suitable solvent (e.g., water or ethanol).
Conditions: The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the components.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix theobromine and sodium acetate under controlled conditions.
Purification: The product is purified through crystallization or filtration to remove any impurities.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Chemical Reactions Analysis
Types of Reactions: Sodium theobromine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield theobromine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or halogen groups.
Scientific Research Applications
Sodium theobromine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its vasodilatory and diuretic properties, similar to theobromine.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
Mechanism of Action
The mechanism of action of sodium theobromine acetate involves its interaction with adenosine receptors in the body . Theobromine, the active component, acts as an antagonist at adenosine receptors, leading to increased neurotransmitter release and stimulation of the central nervous system. This results in effects such as vasodilation, increased respiratory rate, and mild diuretic activity .
Comparison with Similar Compounds
Caffeine: Another xanthine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory conditions.
Paraxanthine: A metabolite of caffeine with similar pharmacological effects.
Comparison:
Uniqueness: Sodium theobromine acetate is unique due to its combination of theobromine’s pharmacological properties with the solubility and reactivity of sodium acetate. This makes it more versatile in various applications compared to its counterparts.
Solubility: this compound has improved solubility compared to theobromine alone, making it more suitable for certain applications.
Properties
CAS No. |
32245-40-2 |
---|---|
Molecular Formula |
C9H9N4NaO4 |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
sodium;2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetate |
InChI |
InChI=1S/C9H10N4O4.Na/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI Key |
HBRJTAOFEGTXSY-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.